molecular formula C22H29N3O2S B2778914 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 2034497-68-0

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone

Katalognummer: B2778914
CAS-Nummer: 2034497-68-0
Molekulargewicht: 399.55
InChI-Schlüssel: DBDNEUDOTLZUND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a piperidine core substituted at the 4-position with a 2,6-dimethylpyrimidin-4-yloxy group and a 4-(isopropylthio)phenyl ethanone moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and aromatic interactions .

Eigenschaften

IUPAC Name

1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-15(2)28-20-7-5-18(6-8-20)14-22(26)25-11-9-19(10-12-25)27-21-13-16(3)23-17(4)24-21/h5-8,13,15,19H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDNEUDOTLZUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound features a complex structure comprising a piperidine ring, a pyrimidine moiety, and a phenyl group with isopropylthio substitution. The molecular formula is C21H24N4O2C_{21}H_{24}N_{4}O_{2}, with a molecular weight of approximately 364.44 g/mol.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways associated with inflammation and cancer. The specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular responses.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone exhibit significant anticancer properties. For example, derivatives have been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways and inhibiting cell proliferation.

Anti-inflammatory Effects

Research has demonstrated that related compounds can suppress nitric oxide (NO) production and the expression of inducible NO synthase (iNOS) in macrophage-like cells. This suggests that 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone may also possess anti-inflammatory properties.

Case Studies

Several studies have explored the biological effects of structurally similar compounds:

  • Study on KTH-13 Derivative : A derivative of KTH-13 demonstrated strong anti-inflammatory features by inhibiting NF-κB activation in macrophage cells exposed to lipopolysaccharides (LPS). This indicates potential for similar action in the compound under review .
  • Anticancer Activity in Cell Lines : In vitro studies showed that derivatives of pyrimidine compounds could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMechanismReference
KTH-13Anti-inflammatoryNF-κB inhibition
Similar DerivativeAnticancerInduction of apoptosis
1-(4...ethanonePotential Anti-inflammatoryInhibition of iNOS and NO production

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1 Structural Analog: 1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
  • Key Differences: Positional Isomerism: The pyrimidinyloxy group is attached at the 3-position of the piperidine ring instead of the 4-position. Functional Group: The phenyl substituent is an isopropylsulfonyl group (oxidized thioether) versus the isopropylthio group in the target compound. Sulfonyl groups are more polar and electron-withdrawing, increasing solubility but reducing membrane permeability .
  • Hypothesized Impact :
    • The sulfonyl group may improve metabolic stability (resistance to oxidation) but reduce bioavailability due to higher polarity.
    • The 3-position substitution might limit steric compatibility with certain biological targets compared to the 4-position isomer.
2.2 Structural Analog: 1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone
  • Key Differences: Pyrimidine Substituents: The pyrimidine ring has a 5-iodo and 2-dimethylamino group instead of 2,6-dimethyl groups. Lack of Phenyl Ethanone Moiety: This compound lacks the 4-(isopropylthio)phenyl group, simplifying the structure .
  • The dimethylamino group may enhance solubility via hydrogen bonding but could alter target selectivity due to its basicity.
2.3 Simpler Piperidin-1-yl Ethanone Derivatives

Examples from (e.g., 1-(Piperidin-1-yl)ethanone, CAS 340-07-8) lack complex substituents like pyrimidine or phenyl groups. These simpler structures are less likely to exhibit high binding affinity or specificity but serve as foundational scaffolds in medicinal chemistry .

Comparative Data Table

Compound Pyrimidine Substituents Piperidine Substitution Phenyl Group Molecular Weight (g/mol) Key Properties
Target Compound 2,6-Dimethyl 4-position 4-(isopropylthio) ~449.6 Moderate lipophilicity; thioether prone to oxidation
1-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone 2,6-Dimethyl 3-position 4-(isopropylsulfonyl) ~481.6 Higher polarity; improved metabolic stability
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone 2-Dimethylamino, 5-iodo 2-position N/A ~431.2 Radiolabeling potential; enhanced solubility
1-(Piperidin-1-yl)ethanone (CAS 340-07-8) N/A N/A N/A ~127.2 Minimal complexity; low target specificity

Research Implications and Limitations

  • Structural Insights :
    • The 4-position substitution on piperidine in the target compound likely optimizes spatial alignment for receptor binding compared to 3- or 2-position analogs.
    • The thioether-to-sulfonyl modification () highlights a trade-off between stability and permeability.
  • Data Gaps : Empirical data (e.g., IC50, logP) are absent in the provided evidence, necessitating further in vitro studies to validate hypotheses.

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Answer:
The synthesis involves multi-step reactions starting with functionalization of the piperidine ring and subsequent coupling with the pyrimidinyl and isopropylthiophenyl moieties. Key steps include:

  • Nucleophilic substitution to introduce the pyrimidinyl-oxy group onto the piperidine ring (reaction conditions: 60–80°C, DMF as solvent, K₂CO₃ as base) .
  • Thioether formation for the isopropylthiophenyl group using NaH or LDA as a base in THF under inert atmosphere .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    Optimization Focus: Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst/base ratios can improve yields from ~50% to >80% .

Basic: How is the molecular structure validated, and what analytical techniques are essential?

Answer:
Structural confirmation requires:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry, particularly for the piperidine ring and pyrimidine linkage .
  • X-ray crystallography (if single crystals are obtainable) to resolve spatial arrangements of the pyrimidinyl-oxy and isopropylthiophenyl groups .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₃H₂₈N₃O₂S) and isotopic patterns .

Advanced: How can researchers resolve low synthetic yields during scale-up?

Answer:
Common issues and solutions:

  • Intermediate instability : Replace DMF with less polar solvents (e.g., toluene) to minimize decomposition during nucleophilic substitution .
  • Byproduct formation : Use scavenger resins (e.g., polymer-bound thiourea) to trap unreacted reagents in thioether coupling steps .
  • Catalyst screening : Test Pd/C or Ni catalysts for cross-coupling steps to enhance efficiency .
    Data-Driven Approach : Design-of-experiment (DoE) models can optimize temperature, solvent, and stoichiometry .

Advanced: What methodologies are recommended for assessing biological activity and target engagement?

Answer:

  • In vitro assays :
    • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen for activity against pyrimidine-sensitive kinases (e.g., EGFR, CDK2) .
    • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) .
  • Computational docking : Molecular docking with AutoDock Vina or Schrödinger Suite to predict binding modes to pyrimidine-binding pockets .

Advanced: How should contradictory bioactivity data across studies be analyzed?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinases) .
  • Cellular context : Compare activity across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of IC₅₀ differences .

Advanced: What strategies are effective for pharmacokinetic (PK) profiling in preclinical models?

Answer:

  • In vitro ADME :
    • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
    • Plasma protein binding : Use equilibrium dialysis to measure free fraction .
  • In vivo PK : Administer IV/PO doses in rodents and collect serial plasma samples. Key parameters: t₁/₂, Cmax, AUC .

Advanced: How is compound stability evaluated under varying storage and experimental conditions?

Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) and DSC to identify decomposition temperatures .
  • Solution stability : Store in DMSO at −20°C and monitor degradation via HPLC-UV over 1–4 weeks .
  • Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track photodegradation products .

Advanced: What computational tools are used to study molecular interactions and mechanism of action?

Answer:

  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to analyze conformational changes in solvent/protein environments .
  • Quantum mechanics (QM) : Calculate charge distribution and frontier orbitals (HOMO/LUMO) to predict reactivity .
  • Binding free energy : Use MM-PBSA/GBSA to estimate ΔGbinding for pyrimidine-target complexes .

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